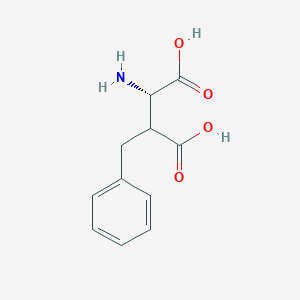

beta-benzyl-L-aspartic acid

Description

Beta-benzyl-L-aspartic acid (C₆H₅CH₂OCOCH₂CH(NH₂)COOH) is a protected derivative of L-aspartic acid, featuring a benzyl ester group on the β-carboxyl moiety. Its molecular weight is 183.59 g/mol, with a melting point of 225°C . The compound is synthesized stereoselectively from L-aspartic acid via alkylation of methyl 5-phenyloxazolidin-2-one-4-acetate followed by hydrogenation, enabling high yields and stereochemical control . It is widely used in peptide synthesis as a protected intermediate, ensuring selective reactivity of the α-carboxyl group during solid-phase peptide assembly .

Properties

CAS No. |

4147-03-9 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-benzylbutanedioic acid |

InChI |

InChI=1S/C11H13NO4/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8?,9-/m0/s1 |

InChI Key |

KMVYGTIPJNGNRD-GKAPJAKFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

Beta-benzyl-L-aspartic acid serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the formation of various peptide sequences, which are essential in pharmaceutical applications. The compound is particularly noted for its role in synthesizing peptides that contain a 1,4-diazepine-2,5-dione ring structure, which has implications in drug design and development .

Case Study: Synthesis Techniques

A study demonstrated the use of this compound in solid-phase peptide synthesis (SPPS). The incorporation of this compound led to the formation of complex peptide structures while minimizing side reactions, thereby improving yield and purity .

Drug Development

The compound is extensively utilized in drug development, especially in neuropharmacology. Modifications of amino acids like this compound can enhance the therapeutic profiles of drug candidates. Research has shown that derivatives of this compound can inhibit specific neurotransmitter transporters, which is vital for developing treatments for neurological disorders .

Table: Inhibitory Effects on Neurotransmitter Transporters

| Compound | Target Transporter | Inhibition Type | Potency |

|---|---|---|---|

| This compound | EAAT3 | Competitive | High |

| L-beta-threo-benzyl-aspartate | EAAT1/EAAT2 | Non-substrate | Moderate |

Bioconjugation

This compound is also significant in bioconjugation processes. By allowing researchers to attach biomolecules to drugs or imaging agents, it enhances specificity and efficacy. This application is particularly relevant in targeted drug delivery systems where precision is crucial for therapeutic effectiveness .

Material Science

In material science, this compound contributes to developing novel materials such as hydrogels and block copolymers. These materials have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to form controlled-release systems .

Table: Properties of Block Copolymers

| Property | Value |

|---|---|

| Hydrophilicity | Moderate |

| Biodegradability | High |

| Application | Drug delivery systems |

Enzyme Inhibition Research

Research involving this compound has led to significant insights into enzyme mechanisms. The compound's ability to act as an inhibitor provides a pathway for developing new treatments for various diseases by targeting specific enzymes involved in disease progression .

Chemical Reactions Analysis

Esterification and Protection Reactions

Beta-benzyl-L-aspartic acid undergoes esterification and protection of its amino group to facilitate downstream applications:

Alkylation and Hydrogenation

Stereoselective alkylation and hydrogenation enable the synthesis of β-amino acid derivatives:

Polymerization Reactions

This compound derivatives serve as monomers for biodegradable polymers:

| Process | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Ring-Opening Polymerization | N-carboxyanhydride (NCA) derivative, initiators (e.g., primary amines) | Poly(beta-benzyl-L-aspartate) block copolymers | Thermoresponsive materials for drug delivery systems. |

Deprotection and Acidification

Controlled deprotection is critical for generating free amino acids or peptides:

Comparison with Similar Compounds

Reactivity and Stability

- This compound: The benzyl ester group enhances stability under acidic conditions but is cleavable via hydrogenolysis, making it ideal for stepwise peptide elongation .

- N-Benzoyl-L-aspartic acid : The benzoyl group offers resistance to enzymatic degradation but requires harsh conditions (e.g., strong acids) for removal, limiting its utility in sensitive syntheses .

- L-β-Aspartyl-L-aspartic acid : The β-peptide bond confers resistance to proteases, enabling applications in stable peptide-based therapeutics .

Solubility

Stereochemical Control

- This compound synthesis achieves >90% stereoselectivity via dianion alkylation .

- In contrast, N-benzoyl derivatives lack stereochemical complexity due to the planar amide bond .

Research Findings and Data

Thermal Stability

| Compound | Decomposition Temperature (°C) | |

|---|---|---|

| This compound | 225 | |

| N-Benzoyl-L-aspartic acid | 210–215 | |

| Benzoyl-L-aspartic acid α-methyl ester | 195–200 |

Preparation Methods

Reaction Pathway and Optimization

The synthesis involves:

-

Boc Protection : Reacting L-aspartic acid-β-methyl ester hydrochloride with di-tert-butyl dicarbonate in methanol or tetrahydrofuran (THF) in the presence of triethylamine or sodium bicarbonate.

-

α-Carboxyl Benzylation : Treating N-Boc-L-aspartic acid-β-methyl ester with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

-

Boc Deprotection : Cleaving the Boc group with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

Key Data from Patent Embodiments

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | tert-Butyl dicarbonate, MeOH, TEA | 92–98 | >95 |

| α-Carboxyl Benzylation | Benzyl bromide, DMF, K2CO3 | 75–83 | 94–96 |

| Boc Deprotection | 3N HCl/dioxane, 6 hr, RT | 92–96 | 98–99 |

This method achieves an overall yield of 68–78% with high enantiomeric purity (>98% ee), making it suitable for industrial production.

Alternative Enzymatic Approaches for Stereoselective Synthesis

While chemical methods dominate large-scale synthesis, enzymatic strategies offer greener alternatives. The University of Groningen’s research on EDDS lyase demonstrates enantioselective hydroamination for N-substituted aspartic acids. Although this enzyme primarily targets amine functionalization, analogous biocatalysts could theoretically facilitate β-carboxyl esterification under mild conditions. For instance, lipases or esterases immobilized on solid supports might enable regioselective benzylation without requiring protective groups. However, no direct applications to β-benzyl-L-aspartic acid are documented in the provided literature.

Critical Analysis of Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

DMF vs. Acetone : DMF enhances benzyl bromide reactivity due to its high polarity, yielding 80–83% esterification, whereas acetone reduces yields to 75–78%.

-

Triethylamine vs. Potassium Carbonate : Triethylamine (TEA) minimizes side reactions during Boc protection, achieving 97–98% yields compared to 92–95% with sodium bicarbonate.

Challenges in Deprotection and Workup

Deprotecting the Boc group with HCl/dioxane requires precise control:

-

Acid Concentration : 3N HCl ensures complete deprotection within 6 hours without hydrolyzing the benzyl ester.

-

Temperature : Room temperature (20–25°C) prevents racemization, preserving optical purity.

Post-reaction workup involves ethyl acetate extraction and brine washing to remove residual acids and salts, followed by anhydrous sodium sulfate drying.

Scalability and Cost Efficiency

The patent’s method reduces raw material costs by 50% compared to traditional routes using L-aspartate-α-benzyl ester. Key cost-saving measures include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for beta-benzyl-L-aspartic acid, and how do reaction parameters influence yield and purity?

- Methodology : Solution-phase synthesis using Boc-protected aspartic acid derivatives and benzyl esterification is a common approach. Key parameters include temperature (e.g., 0–25°C for esterification), solvent choice (e.g., dichloromethane for solubility), and catalysts (e.g., DCC for coupling). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

- Data Example :

| Method | Conditions | Yield (%) | Purity (%) | Reference Protocol |

|---|---|---|---|---|

| Boc-protection route | DCM, DCC, 24h, RT | 78 | >95 | |

| Solid-phase synthesis | Resin-bound, HBTU activation | 65 | >90 |

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- NMR : H and C spectra confirm benzyl group integration (δ 7.3 ppm aromatic protons) and aspartic acid backbone (δ 2.5–3.5 ppm for α/β protons).

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H] at 323.34 m/z) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated degradation studies by incubating the compound at varying pH (2–10) and temperatures (4–40°C). Monitor degradation via HPLC and quantify half-life using first-order kinetics. For example, stability decreases significantly above pH 8 due to ester hydrolysis .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in organic solvents be resolved?

- Methodology :

- Systematic Replication : Reproduce prior experiments under controlled conditions (e.g., solvent drying, inert atmosphere).

- Controlled Variables : Compare solubility in anhydrous vs. hydrated DMSO or DMF. Contradictions may arise from residual water content or impurities in solvents .

- Statistical Analysis : Use ANOVA to assess variability across studies and identify outliers .

Q. What mechanistic insights can be gained from studying this compound’s role in peptide coupling reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via IR spectroscopy (C=O stretching at 1720 cm) to identify rate-limiting steps.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for benzyl ester deprotection .

Q. How can this compound be utilized in drug delivery systems, and what are the key experimental challenges?

- Methodology :

- In Vitro Release Studies : Incorporate the compound into polymer matrices (e.g., PLGA) and measure drug release profiles under physiological conditions (PBS, 37°C).

- Challenges : Hydrolysis of the benzyl ester in vivo may alter release kinetics. Address this by co-formulating with stabilizers (e.g., PEG) .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental protocols (e.g., solvent purity, instrumentation calibration) to rule out methodological errors .

- Step 2 : Perform meta-analyses of published data to identify trends or outliers. For example, discrepancies in melting points (98–102°C) may stem from polymorphic forms or impurities .

- Step 3 : Design follow-up experiments with tighter controls (e.g., standardized drying protocols) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.